1-(3-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole is a chemical compound characterized by the presence of a nitrophenyl group and a trifluoromethyl group attached to a pyrazole ring
Preparation Methods
The synthesis of 1-(3-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole typically involves the reaction of 3-nitrophenylhydrazine with trifluoroacetic acid and an appropriate aldehyde or ketone. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the formation of the pyrazole ring. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(3-Nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. Major products formed from these reactions include amine derivatives, substituted pyrazoles, and other functionalized compounds.
Scientific Research Applications
1-(3-Nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(3-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo enzymatic reduction to form reactive intermediates, which can interact with cellular components and disrupt normal cellular functions. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its molecular targets.
Comparison with Similar Compounds
1-(3-Nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole can be compared with other similar compounds such as:
1-(3-Nitrophenyl)-3-(trifluoromethyl)benzene: Similar in structure but with a benzene ring instead of a pyrazole ring.
4-Chloro-3-nitrophenyl trifluoromethyl sulfone: Contains a sulfone group and a chlorine atom, offering different reactivity and applications.
3-Nitrophenyl trifluoromethanesulfonate: Features a trifluoromethanesulfonate group, which provides different chemical properties and uses. The uniqueness of this compound lies in its combination of the nitrophenyl and trifluoromethyl groups attached to a pyrazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-nitrophenyl)-5-(trifluoromethyl)pyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N3O2/c11-10(12,13)9-4-5-14-15(9)7-2-1-3-8(6-7)16(17)18/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKDGUSAGHWMGY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N2C(=CC=N2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.